molecular formula C34H54N8O10S B7804007 Neurokinin A (4-10)

Neurokinin A (4-10)

Cat. No.: B7804007
M. Wt: 766.9 g/mol
InChI Key: YLVSTHFZZCHRCL-UHFFFAOYSA-N
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Description

Neurokinin A (4-10) is a neurologically active peptide derived from the larger neuropeptide Neurokinin A, which belongs to the tachykinin family. Tachykinins are known for their role in nociceptive processing, satiety, and smooth muscle contraction. Neurokinin A (4-10) is a fragment consisting of the amino acids from positions 4 to 10 of the full-length Neurokinin A peptide. This fragment retains significant biological activity and is involved in various physiological processes, including pain perception and inflammatory responses .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Neurokinin A (4-10) typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

Industrial Production Methods: While industrial production methods for Neurokinin A (4-10) are not extensively documented, large-scale peptide synthesis generally follows similar principles as laboratory-scale SPPS, with optimizations for efficiency and yield. Automated peptide synthesizers and advanced purification techniques are employed to produce high-purity peptides suitable for research and therapeutic applications .

Chemical Reactions Analysis

Types of Reactions: Neurokinin A (4-10) can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Neurokinin A (4-10) has a wide range of scientific research applications:

Mechanism of Action

Neurokinin A (4-10) exerts its effects by binding to neurokinin receptors, primarily the NK2 receptor. Upon binding, it activates G-protein coupled receptor pathways, leading to the release of intracellular calcium and the activation of downstream signaling cascades. These pathways are involved in various physiological responses, including smooth muscle contraction, pain perception, and inflammatory responses .

Comparison with Similar Compounds

Comparison:

Biological Activity

Neurokinin A (4-10) (NKA (4-10)), a fragment of the tachykinin neurokinin A, has garnered significant attention due to its biological activity, particularly as an agonist for the NK2 receptor. This article delves into the compound's pharmacological properties, structure-activity relationships, and implications in various biological contexts.

Overview of Neurokinin A (4-10)

Neurokinin A (4-10) is a heptapeptide with the sequence Asp-Ser-Phe-Val-Gly-Leu-Met-NH2. It is derived from the C-terminal region of neurokinin A and exhibits specific interactions with tachykinin receptors, particularly NK2. The compound has been studied extensively for its role in smooth muscle contraction and its potential therapeutic applications.

Biological Activity

Receptor Interaction:
NKA (4-10) acts primarily as an agonist for the NK2 receptor, with a potency characterized by a pD2 value of 6.91 . This indicates a significant affinity for the NK2 receptor compared to other tachykinin receptors, such as NK1 and NK3.

Physiological Effects:
In vivo studies have demonstrated that NKA (4-10) induces bladder contraction and bronchospasm in guinea pigs . These effects highlight its potential role in modulating smooth muscle activity in various tissues.

Structure-Activity Relationship (SAR)

Research on NKA (4-10) has focused on understanding how modifications to its structure influence biological activity:

  • Amino Acid Substitutions:
    • Substituting Gly8 with β-Ala8 enhances selectivity for the NK2 receptor while maintaining biological activity .
    • The introduction of D-amino acids at specific positions significantly reduces binding affinity and functional potency, particularly at positions 6 and 7 .
  • Conformational Studies:
    • NMR studies have revealed that NKA (4-10) adopts a type I beta-turn conformation, which is crucial for its interaction with the NK2 receptor . Modifications that alter this conformation can lead to decreased efficacy.

Case Studies

Inflammatory Bowel Disease (IBD):
A study involving colonic muscle strips from patients with IBD showed impaired NK2 receptor-mediated contraction when exposed to NKA (4-10). The contraction was significantly reduced compared to normal colon samples, suggesting that alterations in tachykinin signaling may contribute to motility issues in IBD .

Structure-Activity Studies:
A comprehensive structure-activity study indicated that NKA (4-10) is more active than its parent compound neurokinin A when interacting with the NK2 receptor. The study explored various analogues and found that specific substitutions could enhance receptor selectivity and resistance to enzymatic degradation .

Data Tables

Modification Effect on Activity Reference
β-Ala8 substitutionIncreased selectivity for NK2
D-Ala6 substitution5000-fold decrease in binding affinity
N-terminal acetylationNo significant effect on contractile response

Properties

IUPAC Name

3-amino-4-[[1-[[1-[[1-[[2-[[1-[(1-amino-4-methylsulfanyl-1-oxobutan-2-yl)amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-oxobutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H54N8O10S/c1-18(2)13-23(31(49)39-22(29(36)47)11-12-53-5)38-26(44)16-37-34(52)28(19(3)4)42-32(50)24(14-20-9-7-6-8-10-20)40-33(51)25(17-43)41-30(48)21(35)15-27(45)46/h6-10,18-19,21-25,28,43H,11-17,35H2,1-5H3,(H2,36,47)(H,37,52)(H,38,44)(H,39,49)(H,40,51)(H,41,48)(H,42,50)(H,45,46)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLVSTHFZZCHRCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(CCSC)C(=O)N)NC(=O)CNC(=O)C(C(C)C)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CO)NC(=O)C(CC(=O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H54N8O10S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

766.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Neurokinin A (4-10)
Reactant of Route 2
Neurokinin A (4-10)
Reactant of Route 3
Neurokinin A (4-10)
Reactant of Route 4
Neurokinin A (4-10)
Reactant of Route 5
Neurokinin A (4-10)
Reactant of Route 6
Neurokinin A (4-10)

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